molecular formula C19H16N4O B11299315 3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B11299315
M. Wt: 316.4 g/mol
InChI Key: IDJAKDKQGLMTES-UHFFFAOYSA-N
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Description

3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrazine core, which is fused with a phenol group and a 2-methylphenylamino substituent. This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrazine core. This can be achieved through the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 2-methylphenylamino group and the phenol group.

For instance, the introduction of the 2-methylphenylamino group can be accomplished via nucleophilic substitution reactions, where the intermediate imidazo[1,2-a]pyrazine is reacted with 2-methylaniline in the presence of a suitable catalyst. The phenol group can be introduced through electrophilic aromatic substitution, using phenol or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reactions, and cost-effective raw materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents attached to the imidazo[1,2-a] ring.

    Imidazo[1,2-a]pyrazines: Other derivatives with different substituents, such as alkyl or aryl groups.

    Phenol derivatives: Compounds with phenol groups attached to different heterocyclic cores.

Uniqueness

3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

3-[3-(2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C19H16N4O/c1-13-5-2-3-8-16(13)21-19-18(14-6-4-7-15(24)11-14)22-17-12-20-9-10-23(17)19/h2-12,21,24H,1H3

InChI Key

IDJAKDKQGLMTES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O

Origin of Product

United States

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